molecular formula C22H21ClN2O3S B11114095 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

Cat. No.: B11114095
M. Wt: 428.9 g/mol
InChI Key: NLTGOVNXSJDVAL-UHFFFAOYSA-N
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of benzodioxole, benzothiophene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the benzodioxole and benzothiophene intermediates, followed by their coupling with piperazine. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE is unique due to its combination of benzodioxole, benzothiophene, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C22H21ClN2O3S/c1-14-2-4-16-19(10-14)29-21(20(16)23)22(26)25-8-6-24(7-9-25)12-15-3-5-17-18(11-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3

InChI Key

NLTGOVNXSJDVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)Cl

Origin of Product

United States

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